molecular formula C9H12N2 B2758449 N-cyclopropyl-4-methylpyridin-2-amine CAS No. 1249893-45-5

N-cyclopropyl-4-methylpyridin-2-amine

Cat. No.: B2758449
CAS No.: 1249893-45-5
M. Wt: 148.209
InChI Key: HCJWKPUPMWDAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-4-methylpyridin-2-amine (CAS: 1342994-39-1) is a pyridine-based chemical building block of interest in medicinal and synthetic chemistry. With a molecular formula of C 8 H 11 N 3 and a molecular weight of 149.19 g/mol, this compound serves as a versatile precursor for the synthesis of more complex molecules . The structural motif of an N-cyclopropyl amine attached to a methyl-substituted pyridine ring is a key feature in various pharmacologically active compounds . This compound is primarily valued in research for its role as a synthetic intermediate. Pyridine derivatives bearing cyclopropyl and methyl substituents have been identified as key scaffolds in the development of compounds with antiviral activity , including inhibitors of viral enzymes such as reverse transcriptase . Furthermore, analogous structures are investigated for their potential as anticancer agents , where they may function by inhibiting specific enzymes or signaling pathways, leading to the disruption of cancer cell proliferation . The mechanism of action for such derivatives often involves targeted enzyme inhibition, where the molecule acts by binding to the active site or allosteric site of an enzyme, thereby altering its function . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

N-cyclopropyl-4-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-4-5-10-9(6-7)11-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJWKPUPMWDAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with cyclopropylboronic acid . The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-4-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-cyclopropyl-4-methylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogues

4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33)
  • Molecular Formula : C₁₂H₁₈N₂S
  • Molecular Weight : 222.07 g/mol (calculated)
  • Key Features :
    • Pyridine core with a methyl group at position 4 and a bulky 2-methyl-4-(methylthio)butyl chain at position 6.
    • Synthesized via deprotection of a pyrrole-protected precursor .
  • Comparison :
    • The 6-position substituent introduces significant steric bulk and lipophilicity compared to the cyclopropyl group in the target compound.
    • The methylthio group may enhance metabolic stability but reduce aqueous solubility .

Pyrimidine-Based Analogues

4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine
  • Molecular Formula : C₁₄H₁₆N₃ (assumed)
  • Molecular Weight : ~226 g/mol (calculated)
  • Key Features :
    • Pyrimidine core with a cyclopropyl group at position 4, a methyl group at position 6, and an N-phenyl substituent.
    • Reported in toxin databases as a structural analogue .
  • The N-phenyl group increases molecular weight and may confer π-π stacking interactions absent in the target compound .
6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine
  • Molecular Formula : C₈H₁₀ClN₃
  • Molecular Weight : 183.64 g/mol
  • Key Features :
    • Pyrimidine core with a chlorine atom at position 6, a cyclopropyl group at position 2, and an N-methyl group.
    • Used as a synthetic intermediate in pharmaceutical research .
  • Comparison :
    • The chlorine substituent increases electronegativity and may improve binding affinity in halogen-bonding interactions.
    • The N-methyl group reduces steric hindrance compared to the cyclopropylamine in the target compound .

Complex Heterocyclic Analogues

N-(Cyclopropylmethyl)-4-{7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine
  • Molecular Formula : C₂₅H₂₈FN₆ (calculated)
  • Key Features: Imidazo[1,2-a]pyridine core fused with a pyrimidine ring, featuring a 4-fluorophenyl group and a dimethylaminomethyl substituent. Cyclopropylmethyl group attached to the pyrimidine amine .
  • Comparison :
    • The imidazo[1,2-a]pyridine system introduces aromaticity and planar rigidity, likely enhancing target selectivity in biological systems.
    • The fluorophenyl group contributes to lipophilicity and metabolic resistance, contrasting with the simpler methyl group in the target compound .

Key Research Insights

  • Steric Considerations : Bulky substituents (e.g., methylthiobutyl in Compound 33) may limit membrane permeability but enhance receptor specificity .
  • Metabolic Stability: Cyclopropyl groups, as seen in the target compound, are known to resist oxidative metabolism, a feature shared with N-(cyclopropylmethyl) derivatives in imidazo[1,2-a]pyridine systems .

Q & A

Q. What are the recommended synthesis methods for N-cyclopropyl-4-methylpyridin-2-amine?

The compound can be synthesized via reductive amination between 4-methylpyridin-2-amine and cyclopropanecarbaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 6.5–7.5 under nitrogen atmosphere is effective. Alternatively, catalytic hydrogenation with Pd/C under H2 pressure (3–5 atm) at 50–60°C yields the product. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What safety protocols are critical for handling this compound?

Use nitrile gloves , safety goggles , and lab coats to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation to avoid aerosol inhalation. Store in airtight containers at 2–8°C, away from incompatible materials (strong oxidizers). Spills require neutralization with ethanol and disposal as hazardous waste .

Q. How is the structural integrity of this compound confirmed experimentally?

Employ ¹H/¹³C NMR (DMSO-d6, 400 MHz) to verify amine proton signals (δ 5.8–6.2 ppm) and cyclopropyl CH2 groups (δ 0.5–1.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks ([M+H]+). Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s reactivity under basic vs. acidic conditions?

Conduct pH-dependent stability assays :

  • Acidic : React with 1M HCl (37°C, 24h), monitor degradation via TLC.
  • Basic : Treat with 1M NaOH (reflux, 6h), analyze by LC-MS for ring-opening products. Use DFT calculations (B3LYP/6-31G*) to predict reaction pathways and compare with experimental outcomes .

Q. How can contradictions in reported physicochemical properties (e.g., solubility) be resolved?

Perform orthogonal measurements :

  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified by UV-Vis (λmax 260 nm).
  • Thermal stability : TGA/DSC (heating rate 10°C/min) to determine decomposition onset. Compare results across multiple labs using standardized reference materials .

Q. What strategies assess the compound’s potential as a kinase inhibitor?

Use enzyme inhibition assays :

  • Kinase panel screening (10 µM compound, ADP-Glo™ assay) against EGFR, ALK, and JAK2.
  • IC50 determination via dose-response curves (0.1–100 µM). Validate binding via surface plasmon resonance (SPR) with immobilized kinase domains .

Q. How to evaluate environmental persistence and ecotoxicity of this compound?

Follow OECD guidelines :

  • 301D : Closed bottle test with activated sludge (28d, DOC analysis).
  • Hydrolysis : Monitor degradation at pH 4/7/9 (30d, LC-MS/MS).
  • Daphnia magna acute toxicity : 48h exposure, EC50 calculation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.